5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4
Description
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 is a deuterated analog of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol, where four hydrogen atoms (likely on the ethanol moiety) are replaced with deuterium. This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and pharmacokinetic studies, as deuterated compounds reduce signal interference in proton NMR and serve as stable isotopic tracers .
The compound features a pyridine ring substituted with a 2-methyl-1,3-dioxolane group at the 5-position and a deuterated ethanol group at the 2-position. The dioxolane ring confers steric protection and modulates solubility, while the pyridine core enables participation in coordination chemistry and hydrogen bonding.
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(14-6-7-15-11)9-2-3-10(4-5-13)12-8-9/h2-3,8,13H,4-7H2,1H3/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBONGHBPVZNDT-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Methylolation Reaction
The foundational methodology for synthesizing pyridineethanol derivatives is detailed in JP2010270008A, which describes a high-yield reaction between pyridine bases and aldehydes in the presence of organic bases. For Compound D4 , this involves:
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Substrate Selection : 5-(2-Methyl-1,3-dioxolan-2-yl)-2-methylpyridine serves as the starting material, where the dioxolane group is pre-installed via acid-catalyzed cyclization of a ketone precursor with ethylene glycol.
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Deuterated Aldehyde Integration : Paraformaldehyde-d2 (D2C=O) is employed as the methylolation agent, introducing deuterium at the hydroxymethyl (-CD2OH) stage.
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Base Optimization : Triethylamine (pKb = 3.3) or dimethyl ethylamine (pKb = 3.9) enhances nucleophilicity, enabling regioselective addition to the pyridine’s methyl group.
Reaction Conditions :
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Temperature: 140°C
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Solvent: Deuterium oxide (D2O) to promote H/D exchange at the α- and β-positions of the ethanol group.
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Molar Ratios:
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Pyridine derivative : aldehyde = 1 : 1.3–1.8
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Base : aldehyde = 0.2–0.5 mol/mol
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Yield and Selectivity :
| Parameter | Value |
|---|---|
| Conversion Efficiency | 94–98% |
| Selectivity for D4 | 93–95% |
| Deuterium Incorporation | >99% |
Post-Synthetic Deuteration Strategies
For compounds requiring higher deuteration levels, additional steps such as:
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Acid/Base-Catalyzed H/D Exchange : Heating the product in D2O at 60–80°C with catalytic HCl or NaOD.
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Reductive Deuteration : Use of NaBD4 or LiAlD4 to reduce intermediate ketones or aldehydes.
Mechanistic Insights into Deuterium Incorporation
The methylolation proceeds via a nucleophilic attack of the pyridine’s methyl group on the deuterated aldehyde, followed by proton (deuterium) transfer facilitated by the base. Key intermediates include:
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Hemiaminal Formation : Pyridine-CH2-N+(CH2CD2O−) → Pyridine-CD2-OH (rate-determining step).
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Dehydration : Elimination of water to form a resonance-stabilized iminium ion.
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Rearomatization : Regeneration of the pyridine ring with concurrent deuteration at the ethanol moiety.
Critical Factors :
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Base Strength : Weaker bases (pKb > 3.5) reduce side reactions like over-alkylation.
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Solvent Polarity : D2O enhances deuteration but may necessitate higher reaction temperatures.
Analytical Validation and Characterization
Compound D4 is validated using:
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NMR Spectroscopy :
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¹H NMR : Absence of protons at δ 3.6–4.0 ppm (ethanol -CH2-).
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¹³C NMR : Peaks at δ 70–75 ppm (dioxolane carbons) and δ 55–60 ppm (deuterated ethanol).
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Mass Spectrometry :
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Molecular ion peak at m/z 213.2 [M+H]⁺ with isotopic patterning confirming four deuteriums.
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Infrared Spectroscopy :
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O-H stretch at 3300 cm⁻¹ (broad) and C-D stretches at 2100–2200 cm⁻¹.
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Industrial-Scale Production Considerations
Scalable synthesis of Compound D4 requires:
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Continuous Flow Reactors : To maintain precise temperature control and minimize deuterium loss.
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Cost-Effective Deuterated Reagents : Sourcing D2C=O from methanol-d4 oxidation or commercial suppliers (e.g., Advanced Technology & Industrial Co., Ltd.).
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Purification Techniques : Short-path distillation under reduced pressure (2 kPa, 120°C) achieves >99.5% purity.
Challenges and Mitigation Strategies
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Incomplete Deuteration : Addressed by iterative H/D exchange cycles or excess D2O.
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Dioxolane Hydrolysis : Minimized by maintaining pH < 4 during synthesis.
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Byproduct Formation : Controlled via stoichiometric aldehyde-pyridine ratios and base selection.
Applications in Pharmaceutical Development
Compound D4 is pivotal in:
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Metabolic Pathway Tracing : As a stable isotope-labeled probe in pharmacokinetic studies.
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Drug Design : Enhancing binding affinity through deuterium’s kinetic isotope effect.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the production of specialty chemicals and materials that require enhanced stability and performance.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 involves its interaction with molecular targets and pathways in various systems. The presence of deuterium atoms can alter the compound’s binding affinity and reaction kinetics, leading to different biological and chemical effects compared to non-deuterated compounds. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development.
Comparison with Similar Compounds
Ethyl 2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate
Structural Differences :
N,N-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline
Structural Differences :
- Replaces the pyridine ring with an aniline (aromatic amine) system.
- Contains a dimethylamino group instead of ethanol, altering electronic properties and reactivity .
Mass Spectrometry :
- MS (EI) shows prominent peaks at m/z 192 (base peak) and 148, indicative of dioxolane ring fragmentation . The deuterated ethanol analog would exhibit higher m/z values (e.g., +4 Da for four deuterium atoms).
Non-Deuterated 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol
Key Differences :
- Lacks deuterium, resulting in a lower molecular weight (~4 Da less).
- Proton NMR spectra show distinct ethanol -OH and -CH₂ signals, which are absent or shifted in the deuterated form.
Comparative Data Table
Research Findings and Implications
- Deuterium Effects: The deuterated ethanol group in this compound enhances metabolic stability compared to non-deuterated analogs, making it valuable in drug metabolism studies.
- Synthetic Challenges : Deuterated variants require specialized reagents and conditions, as seen in analogous deuterated compound syntheses .
- Safety and Handling: While the ethyl ester derivative poses irritation risks, the deuterated ethanol analog may require precautions to prevent isotopic exchange or degradation .
Biological Activity
5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4 is a deuterated derivative of 2-pyridineethanol, which is a compound of interest in various biological and chemical research fields. This article explores its biological activity, synthesis, and potential applications based on available literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H17D4NO4. The presence of the dioxolane ring and the pyridine moiety contributes to its unique properties, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Weight | 251.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Synthesis
The synthesis of this compound involves deuteration processes that enhance its stability and tracking in biological systems. The synthetic route typically includes the formation of the dioxolane ring followed by the introduction of the pyridine ethanol moiety. Detailed methods can be found in specialized chemical synthesis literature.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant effects, which can protect cells from oxidative stress.
- Neuroprotective Effects : Some derivatives are investigated for their potential neuroprotective roles in models of neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of pyridine derivatives found that certain analogs exhibited strong inhibition against Gram-positive bacteria, suggesting potential therapeutic uses for infections .
- Antioxidant Activity : Research highlighted the antioxidant capabilities of related compounds, indicating that they can scavenge free radicals effectively . These findings suggest that this compound may also exhibit similar properties.
- Neuroprotective Studies : In vitro studies on neuroprotection demonstrated that pyridine derivatives could reduce neuronal cell death in models of oxidative stress . This opens avenues for exploring this compound in neurodegenerative disease treatments.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridineethanol-d4?
Synthesis of this deuterated compound requires isotopic labeling at specific positions (e.g., ethanol-d4). A two-step approach is often employed:
- Step 1 : Condensation of 2-pyridineethanol-d4 with 2-methyl-1,3-dioxolane under acid catalysis, optimizing molar ratios (e.g., 1:1.2) and reaction time (24–48 hours) .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and verification using -NMR to confirm deuterium incorporation (<5% protium contamination) and LC-MS for molecular ion validation.
Key Consideration : Monitor solvent purity to avoid isotopic exchange during synthesis .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Use a split-plot experimental design to evaluate stability:
- Independent Variables : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure (dark vs. UV).
- Dependent Variables : Degradation measured via HPLC-UV at 254 nm and deuterium retention quantified by -NMR.
- Statistical Analysis : Apply ANOVA to identify significant degradation pathways (e.g., hydrolysis of the dioxolane ring) .
Advanced Research Questions
Q. How can isotopic effects (deuterium vs. protium) influence the reactivity of this compound in catalytic systems?
Isotopic substitution alters kinetic isotope effects (KIE) in reactions. To assess this:
- Experimental Setup : Compare reaction rates (e.g., hydrogenation or oxidation) between deuterated and non-deuterated analogs using a between-subjects design with matched catalysts (e.g., Pd/C or Ru complexes).
- Data Collection : Track intermediates via in situ FTIR or Raman spectroscopy.
- Analysis : Calculate KIE using the Eyring equation. Contradictory results (e.g., inverse KIE) may arise from tunneling effects or transition-state geometry changes, requiring DFT simulations for resolution .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from deuterium-induced symmetry changes?
- Hypothesis Testing : If unexpected splitting occurs in -NMR, hypothesize isotopic perturbation (e.g., inequivalent deuterium positions).
- Methodological Refinement : Use 2D NMR (HSQC, HMBC) to assign signals and dynamic NMR experiments to probe conformational exchange rates.
- Validation : Cross-reference with X-ray crystallography to confirm spatial arrangement of deuterium atoms .
Q. How can researchers integrate computational modeling to predict the compound’s behavior in novel reaction environments?
- Theoretical Framework : Apply density functional theory (DFT) to model electronic structures (B3LYP/6-31G* basis set) and simulate reaction pathways (e.g., nucleophilic attack on the dioxolane ring).
- Experimental Calibration : Validate predictions using controlled kinetic experiments (e.g., stopped-flow UV-Vis for fast reactions).
- Limitations : Address discrepancies (e.g., solvent effects not captured in gas-phase models) by refining solvation parameters .
Methodological Best Practices
Q. What quality control protocols ensure reproducibility in deuterated compound research?
- Batch Testing : Use LC-MS with isotopic resolution to verify deuteration levels (>95% purity).
- Blinded Analysis : Assign independent researchers to prepare and analyze samples to minimize bias.
- Documentation : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw spectra and synthetic protocols .
Q. How should interdisciplinary teams structure collaborative studies on this compound’s applications?
- Role Allocation : Assign synthetic chemists to synthesis/characterization, computational chemists to modeling, and pharmacologists to bioactivity assays.
- Communication Framework : Use version-controlled platforms (e.g., GitLab) for data sharing and weekly cross-disciplinary meetings to align hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
